molecular formula C27H33NO2 B1437835 N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline CAS No. 1040687-89-5

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline

Cat. No.: B1437835
CAS No.: 1040687-89-5
M. Wt: 403.6 g/mol
InChI Key: KLTAHZCMCOMQDX-UHFFFAOYSA-N
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Description

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline is an organic compound with the molecular formula C27H33NO2. This compound is characterized by its complex structure, which includes phenoxy and phenylpropoxy groups attached to an aniline base. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-isopropyl-5-methylphenol with ethylene oxide to form 2-(2-isopropyl-5-methylphenoxy)ethanol. This intermediate is then reacted with 3-phenylpropyl bromide in the presence of a base to yield 2-(3-phenylpropoxy)-2-(2-isopropyl-5-methylphenoxy)ethane. Finally, this compound is subjected to a nucleophilic substitution reaction with aniline to produce the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or phenylpropoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include quinones, amine derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline exerts its effects involves interaction with molecular targets such as enzymes and receptors. The phenoxy and phenylpropoxy groups allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)amine
  • N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)benzamide
  • N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)phenol

Uniqueness

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline is unique due to its specific combination of phenoxy and phenylpropoxy groups attached to an aniline base. This structure imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from similar compounds.

Properties

IUPAC Name

N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO2/c1-21(2)24-16-15-22(3)20-27(24)30-19-17-28-25-13-7-8-14-26(25)29-18-9-12-23-10-5-4-6-11-23/h4-8,10-11,13-16,20-21,28H,9,12,17-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTAHZCMCOMQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC2=CC=CC=C2OCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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